1-(2-Methylphenyl)-3-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]pyrrolidine-2,5-dione
Description
1-(2-Methylphenyl)-3-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]pyrrolidine-2,5-dione is a pyrrolidine-2,5-dione derivative featuring a 2-methylphenyl substituent at the N1 position and a 5-phenyl-1,3,4-oxadiazole-2-sulfanyl group at the C3 position. Its synthesis likely involves multi-step protocols, including cyclization and sulfanyl group incorporation, as seen in related compounds .
Properties
Molecular Formula |
C19H15N3O3S |
|---|---|
Molecular Weight |
365.4 g/mol |
IUPAC Name |
1-(2-methylphenyl)-3-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]pyrrolidine-2,5-dione |
InChI |
InChI=1S/C19H15N3O3S/c1-12-7-5-6-10-14(12)22-16(23)11-15(18(22)24)26-19-21-20-17(25-19)13-8-3-2-4-9-13/h2-10,15H,11H2,1H3 |
InChI Key |
OMRMVTBAHXDHNA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1N2C(=O)CC(C2=O)SC3=NN=C(O3)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Methylphenyl)-3-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]pyrrolidine-2,5-dione typically involves multiple steps:
Formation of the Pyrrolidine-2,5-dione Core: This can be achieved through the reaction of maleic anhydride with an appropriate amine, followed by cyclization.
Introduction of the 2-Methylphenyl Group: This step involves the substitution of the hydrogen atom on the pyrrolidine-2,5-dione core with a 2-methylphenyl group, often using a Friedel-Crafts acylation reaction.
Synthesis of the 5-Phenyl-1,3,4-oxadiazol-2-yl Sulfanyl Group:
Coupling of the Two Fragments: The final step involves coupling the 2-methylphenyl-substituted pyrrolidine-2,5-dione with the 5-phenyl-1,3,4-oxadiazol-2-yl sulfanyl group, typically using a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
1-(2-Methylphenyl)-3-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]pyrrolidine-2,5-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and hydrogen gas in the presence of a catalyst are often used.
Substitution: Reagents such as halogens, alkyl halides, and various nucleophiles or electrophiles can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional carbonyl groups, while reduction could produce a more saturated derivative.
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of compounds containing oxadiazole and pyrrolidine derivatives. For example, derivatives of 1,3,4-oxadiazole have demonstrated significant antibacterial effects against strains such as Staphylococcus aureus and Escherichia coli .
Table 1: Antimicrobial Activity of Oxadiazole Derivatives
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | S. aureus | 32 µg/mL |
| Compound B | E. coli | 16 µg/mL |
The mechanism of action is believed to involve disruption of bacterial cell walls and inhibition of essential metabolic pathways .
Anticancer Properties
The potential anticancer activity of this compound has been investigated through molecular docking studies and in vitro assays. Research indicates that derivatives can induce apoptosis in cancer cells and inhibit tumor growth effectively.
Table 2: Anticancer Activity Against Various Cell Lines
| Compound | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| Compound C | MCF7 (Breast) | 10 |
| Compound D | PC3 (Prostate) | 8 |
These findings suggest that the compound may interact with specific cellular targets involved in cancer progression .
Synthesis Techniques
The synthesis of 1-(2-Methylphenyl)-3-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]pyrrolidine-2,5-dione typically involves multi-step reactions including condensation reactions between appropriate precursors followed by cyclization processes. Techniques such as NMR spectroscopy and mass spectrometry are employed for characterization .
Case Studies
- Antimicrobial Efficacy Study : A study conducted by Prabhakar et al. evaluated the antimicrobial efficacy of synthesized oxadiazole derivatives against various pathogens using disc diffusion methods. The results indicated that certain derivatives exhibited potent activity comparable to standard antibiotics .
- Anticancer Mechanism Investigation : Another study focused on the mechanism by which oxadiazole derivatives induce apoptosis in cancer cells through caspase activation pathways. The findings revealed that these compounds could serve as lead candidates for further drug development targeting cancer .
Mechanism of Action
The mechanism of action of 1-(2-Methylphenyl)-3-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]pyrrolidine-2,5-dione would depend on its specific application. For example, if it is used as a drug, its mechanism of action would involve interactions with specific molecular targets, such as enzymes or receptors, and the modulation of biochemical pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
The compound’s structural analogs differ in substituents on the pyrrolidine-2,5-dione core and the heterocyclic sulfanyl moiety. Key comparisons include:
*Calculated using molecular formula C₁₉H₁₅N₃O₃S.
Key Observations :
Key Observations :
- Neurological Potential: The acetylphenyl-bromophenoxy derivative (IC₅₀ = 100.5 µM) shows moderate GABA-transaminase inhibition, suggesting the target compound’s phenyl-oxadiazole motif may enhance neuroactivity .
- Antimicrobial Activity : Sulfanyl-oxadiazole derivatives exhibit low hemolytic toxicity (<10%), indicating a favorable safety profile for the target compound .
Biological Activity
The compound 1-(2-Methylphenyl)-3-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]pyrrolidine-2,5-dione is a synthetic derivative that combines a pyrrolidine structure with an oxadiazole moiety. This unique combination has generated interest in its potential biological activities, particularly in antimicrobial and anticancer properties. This article reviews the synthesis, biological activity, and relevant case studies associated with this compound.
Synthesis
The synthesis of compounds containing the oxadiazole ring typically involves the reaction of hydrazine derivatives with carbon disulfide and various electrophiles. For the specific compound , the synthesis pathway likely includes:
- Formation of the Oxadiazole Ring : The initial step involves creating the oxadiazole structure through condensation reactions.
- Sulfanylation : Introduction of the sulfanyl group to enhance biological activity.
- Pyrrolidine Formation : The final step incorporates the pyrrolidine moiety, which is crucial for its biological interactions.
Antimicrobial Activity
Studies indicate that oxadiazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to This compound have shown effectiveness against various bacterial strains:
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 1 | E. coli | 32 µg/mL |
| 2 | S. aureus | 16 µg/mL |
| 3 | P. aeruginosa | 64 µg/mL |
These results suggest that the presence of both the oxadiazole and pyrrolidine rings contributes to enhanced antimicrobial efficacy .
Anticancer Activity
The anticancer potential of oxadiazole derivatives has been extensively studied. For example, a related compound demonstrated cytotoxic effects against human cancer cell lines such as MCF-7 (breast adenocarcinoma) and HepG2 (liver cancer):
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 1 | MCF-7 | 15 |
| 2 | HepG2 | 20 |
The mechanism of action is believed to involve apoptosis induction and cell cycle arrest . The incorporation of lipophilic groups into the structure has been shown to enhance bioavailability and potency .
Case Studies
Recent studies have highlighted the effectiveness of similar compounds:
- Study on Antimicrobial Properties : A study involving a series of oxadiazole derivatives found that modifications at the phenyl ring significantly affected antimicrobial activity, with certain substitutions leading to up to a 50% increase in potency against resistant bacterial strains .
- Anticancer Research : In vitro studies on pyrrolidine-based oxadiazoles revealed that specific structural modifications could lead to increased selectivity for cancer cells over normal cells, suggesting a promising therapeutic window .
Q & A
Basic: What synthetic methodologies are commonly employed to synthesize 1-(2-Methylphenyl)-3-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]pyrrolidine-2,5-dione?
Methodological Answer:
The synthesis typically involves:
Cyclocondensation : Formation of the 1,3,4-oxadiazole ring via cyclization of a carbohydrazide intermediate in the presence of phosphorus oxychloride (POCl₃).
Sulfanyl Group Introduction : Thiolation of the pyrrolidine-2,5-dione scaffold using nucleophilic substitution or radical-based methods.
Functionalization : Alkylation or aryl-substitution at specific positions to introduce methylphenyl and phenyl groups.
Key challenges include controlling regioselectivity during sulfanyl group attachment and minimizing side reactions. Computational reaction path searches (e.g., quantum chemical calculations) can predict optimal conditions for cyclization and substitution steps .
Advanced: How can regioselective introduction of the sulfanyl group into the pyrrolidine-2,5-dione scaffold be optimized?
Methodological Answer:
Regioselectivity is influenced by:
- Steric and electronic factors : Electron-deficient positions on the pyrrolidine ring favor nucleophilic attack.
- Catalytic systems : Transition-metal catalysts (e.g., Pd or Cu) can direct sulfanyl group placement via coordination.
- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance reaction control.
A combined computational-experimental approach is recommended:
Use quantum chemical calculations to model transition states and identify low-energy pathways.
Validate predictions with small-scale experiments, adjusting parameters like temperature and stoichiometry.
This iterative process reduces trial-and-error experimentation .
Basic: What analytical techniques are critical for characterizing this compound and confirming its purity?
Methodological Answer:
- Spectroscopy :
- ¹H/¹³C NMR : Assigns proton and carbon environments, confirming substitution patterns.
- FT-IR : Identifies functional groups (e.g., C=O stretch in pyrrolidine-2,5-dione at ~1700 cm⁻¹).
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns.
- Chromatography :
- HPLC : Quantifies purity using reverse-phase columns and UV detection (e.g., ammonium acetate buffer at pH 6.5 for mobile phase optimization) .
Advanced: How can contradictory results in pharmacological activity studies (e.g., antimicrobial efficacy) be resolved?
Methodological Answer:
Contradictions often arise from:
- Variability in assay conditions (e.g., bacterial strain selection, inoculum size).
- Compound solubility differences in test media.
Resolution strategies :
Standardized Protocols : Adopt CLSI or EUCAST guidelines for antimicrobial testing.
Design of Experiments (DoE) : Use factorial designs to test variables (e.g., pH, temperature) and identify critical factors.
Dose-response analysis : Calculate IC₅₀ values under controlled conditions to minimize noise .
Basic: What safety protocols are recommended for handling this compound in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE) : Lab coat, nitrile gloves, and safety goggles.
- Ventilation : Use fume hoods for weighing and synthesis steps.
- Storage : Keep in airtight containers, segregated from oxidizers, and at temperatures ≤ -20°C for long-term stability.
- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
Advanced: How can computational modeling and experimental data be integrated to improve reaction yields?
Methodological Answer:
Reaction Mechanism Elucidation : Use density functional theory (DFT) to model intermediates and transition states.
Parameter Optimization : Apply machine learning to correlate experimental variables (e.g., catalyst loading, solvent) with yield data.
Feedback Loops : Refine computational models using experimental outcomes (e.g., adjusting activation energy barriers).
This approach reduces development time by 30–50% compared to traditional methods .
Advanced: What strategies address challenges in purifying the compound post-synthesis?
Methodological Answer:
Purification hurdles include:
- Low solubility in common solvents.
- Co-elution of by-products in chromatography.
Solutions : - Crystallization Optimization : Screen solvent mixtures (e.g., DCM/hexane) using gradient cooling.
- Membrane Separation : Employ nanofiltration to isolate the compound based on molecular weight.
- Preparative HPLC : Utilize C18 columns with acetonitrile/water gradients for high-resolution separation .
Basic: What in vitro assays are suitable for evaluating the compound’s bioactivity?
Methodological Answer:
- Antimicrobial : Broth microdilution assays (MIC determination) against Gram-positive/negative bacteria.
- Cytotoxicity : MTT assays on human cell lines (e.g., HEK-293) to assess therapeutic index.
- Enzyme Inhibition : Fluorescence-based assays targeting specific enzymes (e.g., topoisomerase II).
Include positive controls (e.g., ciprofloxacin for antimicrobial tests) and triplicate runs for statistical validity .
Advanced: How can structural analogs of the compound be designed to enhance bioactivity?
Methodological Answer:
- Structure-Activity Relationship (SAR) : Replace the 2-methylphenyl group with electron-withdrawing substituents (e.g., -CF₃) to modulate lipophilicity.
- Scaffold Hopping : Substitute the 1,3,4-oxadiazole ring with 1,2,4-triazole to alter hydrogen-bonding capacity.
- Molecular Docking : Screen analogs against target protein structures (e.g., bacterial gyrase) to prioritize synthesis .
Advanced: How should researchers address discrepancies in thermal stability data across studies?
Methodological Answer:
Discrepancies may stem from:
- Differential scanning calorimetry (DSC) heating rate variations.
- Sample preparation (e.g., crystallinity vs. amorphous forms).
Mitigation :
Standardize DSC protocols (e.g., 10°C/min under N₂).
Characterize polymorphs via X-ray diffraction (XRD).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
